Liposome

Oncology Pharmacokinetics Drug Delivery

Liposomes are not a commodity—vesicle size, lamellarity, lipid composition, PEGylation, and drug-to-lipid ratio directly govern circulation half-life, tumor accumulation, and release kinetics. Two liposomal formulations of the same API are not interchangeable. Our catalog offers precisely characterized, high-purity liposomes that deliver quantifiable clinical advantages: a 2- to 3.5-fold increase in nutrient bioavailability, a 4-fold improvement in chemotherapeutic therapeutic index, and a 51% reduction in nephrotoxicity risk for antifungals. For drug repurposing, liposomal encapsulation can reduce plasma protein binding from 98.4% to 5.6%, rescuing failed candidates. Partner with us to secure formulation-specific, data-driven delivery solutions that meet your exact pharmacokinetic and safety targets.

Molecular Formula C42H87N2O16P2+
Molecular Weight 938.1 g/mol
Cat. No. B1194612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiposome
SynonymsLiposome
Liposome, Ultra-deformable
Liposome, Ultradeformable
Liposomes
Liposomes, Ultra deformable
Liposomes, Ultra-deformable
Liposomes, Ultradeformable
Niosome
Niosomes
Transferosome
Transferosomes
Ultra-deformable Liposome
Ultra-deformable Liposomes
Ultradeformable Liposome
Ultradeformable Liposomes
Molecular FormulaC42H87N2O16P2+
Molecular Weight938.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O
InChIInChI=1S/C36H72NO8P.C6H14NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2;7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h34H,6-33H2,1-5H3;4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/p+1
InChIKeyQJXMNTADRISWDL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 2 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liposome-Based Drug Delivery Systems: A Procurement-Focused Introduction for Scientific and Industrial Users


Liposomes are spherical vesicles composed of phospholipid bilayers that encapsulate an aqueous core, functioning as versatile nanocarriers for a wide array of therapeutic and nutritional agents [1]. These lipid-based delivery systems are clinically and industrially deployed to modulate the pharmacokinetic (PK) profile, biodistribution, and safety margin of encapsulated payloads relative to their free (non-encapsulated) counterparts [2]. The physical and surface characteristics of a specific liposomal formulation—such as vesicle size, lamellarity, lipid composition, and the presence of polyethylene glycol (PEG) for steric stabilization—are critical determinants of its in vivo performance and, consequently, its therapeutic or functional utility [1].

Why 'Liposome' Is Not a Commodity: Formulation-Specific Performance Precludes Direct Substitution


The term 'liposome' describes a broad class of lipid vesicles with widely divergent physicochemical properties and, consequently, starkly different in vivo behaviors. Two liposomal formulations encapsulating the same active pharmaceutical ingredient (API) are not interchangeable. Critical formulation parameters, including vesicle diameter, lamellarity, lipid composition, PEGylation status, and drug-to-lipid ratio, govern key performance attributes such as circulation half-life, tumor accumulation, and the rate of drug release [1]. For instance, a head-to-head clinical trial demonstrated that a novel PEGylated liposomal doxorubicin (TLD-1) provided significantly higher drug exposure and an extended half-life compared to a reference PEGylated liposomal doxorubicin (Caelyx™), underscoring that even products within the same subclass can exhibit marked PK differences [2]. Generic substitution without rigorous bioequivalence data and an understanding of these formulation-specific drivers can lead to unintended variations in therapeutic efficacy or safety profiles.

Head-to-Head Quantitative Performance Benchmarks for Liposomal Formulations Versus Key Comparators


PEGylated Liposomal Doxorubicin (TLD-1) vs. Reference PEGylated Liposomal Doxorubicin (Caelyx™): Superior Encapsulated Drug Exposure and Extended Half-Life

In a randomized, intrapatient crossover Phase 1 study (SAKK 65/16), a novel PEGylated liposomal doxorubicin (TLD-1) was directly compared to a reference PEGylated liposomal doxorubicin (Caelyx™) [1]. The analysis demonstrated that TLD-1 provided significantly higher systemic exposure of the encapsulated drug and a longer elimination half-life.

Oncology Pharmacokinetics Drug Delivery

Liposomal Amphotericin B (LAmB) vs. Amphotericin B Deoxycholate: Reduced Nephrotoxicity with Non-Inferior Efficacy

Multiple meta-analyses of randomized controlled trials have established the comparative safety and efficacy of liposomal amphotericin B (LAmB) relative to conventional amphotericin B deoxycholate [1][2]. The key differentiation is a substantial reduction in nephrotoxicity, a dose-limiting adverse event of the conventional formulation.

Infectious Disease Antifungal Toxicity

Liposomal Irinotecan vs. Non-Liposomal Irinotecan: Fourfold Broader Therapeutic Index in Preclinical Pancreatic Cancer Model

In a preclinical study using patient-derived xenograft (PDX) models of pancreatic cancer, the therapeutic index—a quantitative measure of the relative safety/efficacy ratio—was directly compared between liposomal irinotecan and conventional (non-liposomal) irinotecan [1].

Oncology Therapeutic Index Preclinical

Liposomal Multinutrients vs. Non-Liposomal Comparators: Enhanced Oral Bioavailability Confirmed in Randomized Crossover Trial

A randomized, double-blind, two-period crossover clinical trial in healthy adults directly compared the absorption of liposomal multinutrients against composition-matched non-liposomal formulations [1]. The study assessed the short-term exposure of several key nutrients.

Nutraceuticals Bioavailability Pharmacokinetics

Liposomal Fingolimod vs. Free Fingolimod: Near-Complete Prevention of Plasma Protein Adsorption and Improved In Vivo Efficacy

A liposomal formulation of fingolimod was developed to address the extensive and therapeutically limiting partitioning of the free drug to red blood cells and plasma proteins [1]. The study directly compared the behavior of free drug to the liposome-loaded drug.

Drug Delivery Stroke Blood Partitioning

Non-PEGylated vs. PEGylated Liposomal Doxorubicin: Superior Tumor-to-Normal Brain AUC Ratio in Glioma Model

A preclinical study evaluated the biodistribution of two liposomal doxorubicin (L-DXR) formulations—one PEGylated and one non-PEGylated—in an orthotopic xenograft model of high-grade glioma [1]. The primary endpoint was the ratio of drug exposure in tumor tissue versus normal brain tissue.

Neuro-Oncology Biodistribution Radiosensitization

Targeted Application Scenarios for Liposomal Formulations Based on Differentiated Performance Evidence


Oncology Drug Development: Optimizing Therapeutic Index

Liposomal encapsulation is a proven strategy for expanding the therapeutic index of cytotoxic chemotherapeutics. The preclinical evidence demonstrates a fourfold increase in therapeutic index for liposomal irinotecan compared to its free counterpart [1]. This principle is further supported by clinical data for liposomal doxorubicin, which maintains efficacy while mitigating cardiotoxicity associated with the free drug [2]. Procurement and formulation decisions for anticancer agents should prioritize liposomal variants when the goal is to maximize dose intensity or improve patient tolerability.

Management of Invasive Fungal Infections in Renally Compromised Patients

For the treatment of serious fungal infections, liposomal amphotericin B (LAmB) offers a distinct safety advantage over conventional amphotericin B deoxycholate. The meta-analytic evidence quantifies this as a 51% reduction in the relative risk of nephrotoxicity, without any loss of therapeutic efficacy [3]. This evidence strongly supports the preferential procurement and use of the liposomal formulation for patients with pre-existing renal impairment, those receiving other nephrotoxic agents, or when prolonged treatment courses are anticipated.

Nutraceutical Formulation for Enhanced Bioavailability

In the development of functional foods and dietary supplements, liposomal delivery systems offer a quantifiable improvement in nutrient bioavailability. A randomized controlled human trial confirmed a 2- to 3.5-fold increase in the short-term systemic exposure of key vitamins and minerals when delivered via liposomes versus a matched non-liposomal comparator [4]. For product developers and formulators, this evidence substantiates the use of liposomal technologies to create premium, high-performance nutritional products with substantiated absorption claims.

Delivery of Small Molecules with Unfavorable Blood Partitioning

Liposomal carriers can fundamentally alter the biodistribution of small molecule drugs that exhibit high, non-specific binding to plasma proteins or red blood cells. The evidence with fingolimod shows that liposomal encapsulation reduced plasma protein binding from 98.4% to 5.6%, effectively 'shielding' the drug and enabling its delivery to the intended target site [5]. This application scenario is particularly relevant for repurposing or reformulating existing drug candidates that have failed due to poor pharmacokinetic or off-target toxicity profiles, providing a clear, data-driven path for product differentiation and lifecycle management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liposome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.